4-(3-Bromothiophen-2-yl)-2-chloropyrimidine
Overview
Description
4-(3-Bromothiophen-2-yl)-2-chloropyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with a bromothiophene moiety and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 3-bromothiophene with 2-chloropyrimidine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and solvents can be optimized to enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The bromothiophene moiety can participate in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield biaryl compounds, while substitution with amines can produce aminopyrimidines .
Scientific Research Applications
4-(3-Bromothiophen-2-yl)-2-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences .
Comparison with Similar Compounds
3-Bromothiophene: A simpler analog that lacks the pyrimidine ring.
2-Chloropyrimidine: A related compound without the bromothiophene moiety.
4-(3-Bromothiophen-2-yl)benzaldehyde: Another compound with a similar bromothiophene structure but different functional groups
Uniqueness: This dual functionality allows for diverse chemical transformations and the creation of complex molecular architectures .
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFZHBVYBKIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=CS2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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